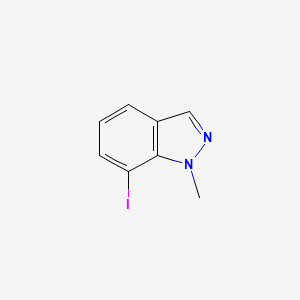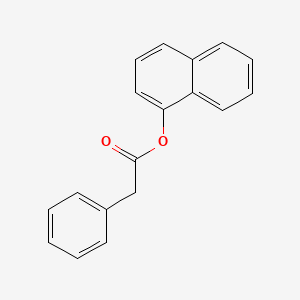
1-Naphthyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NAPHTHALEN-1-YL 2-PHENYLACETATE: is an organic compound that belongs to the class of esters. It is derived from naphthalene and phenylacetic acid. This compound is characterized by its aromatic structure, which includes a naphthalene ring and a phenylacetate moiety. The presence of these aromatic rings contributes to its stability and reactivity, making it a compound of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NAPHTHALEN-1-YL 2-PHENYLACETATE typically involves the esterification of naphthalen-1-ol with phenylacetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of NAPHTHALEN-1-YL 2-PHENYLACETATE may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: NAPHTHALEN-1-YL 2-PHENYLACETATE undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones and phenylacetic acid derivatives.
Reduction: Formation of naphthalen-1-ol and phenylacetaldehyde.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of NAPHTHALEN-1-YL 2-PHENYLACETATE.
Applications De Recherche Scientifique
Chemistry: NAPHTHALEN-1-YL 2-PHENYLACETATE is used as a precursor in the synthesis of various organic compounds. Its reactivity and stability make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, NAPHTHALEN-1-YL 2-PHENYLACETATE is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, NAPHTHALEN-1-YL 2-PHENYLACETATE is used in the production of specialty chemicals, including fragrances, flavors, and polymer additives
Mécanisme D'action
The mechanism of action of NAPHTHALEN-1-YL 2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Oxidative Stress Modulation: Acting as an antioxidant to reduce oxidative stress and protect cells from damage.
Comparaison Avec Des Composés Similaires
NAPHTHALEN-2-YL 2-PHENYLACETATE: Similar structure but with the naphthalene ring positioned differently.
PHENYLACETIC ACID ESTERS: A class of compounds with varying aromatic groups attached to the phenylacetic acid moiety.
NAPHTHALENE DERIVATIVES: Compounds with different functional groups attached to the naphthalene ring.
Uniqueness: NAPHTHALEN-1-YL 2-PHENYLACETATE is unique due to its specific ester linkage and the combination of naphthalene and phenylacetate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.
Propriétés
Numéro CAS |
93654-98-9 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
naphthalen-1-yl 2-phenylacetate |
InChI |
InChI=1S/C18H14O2/c19-18(13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 |
Clé InChI |
LJBVSZRFRJKCIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


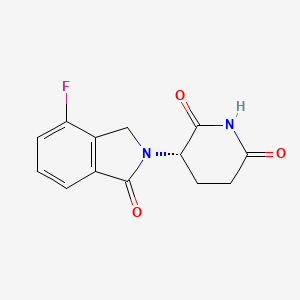

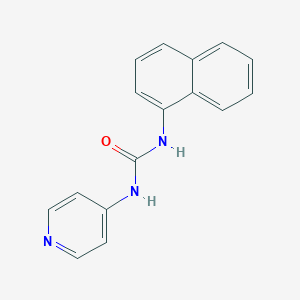
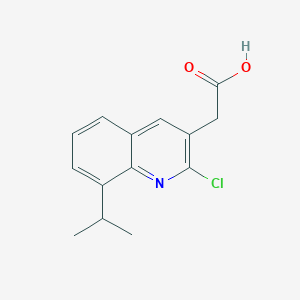
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)

![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)

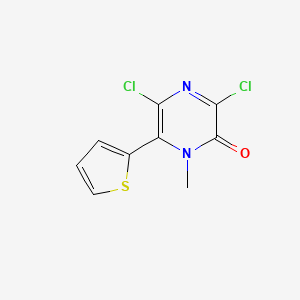
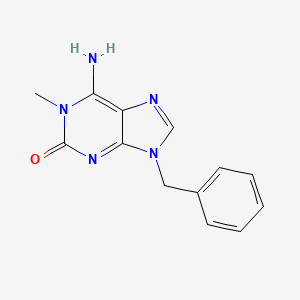
![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
